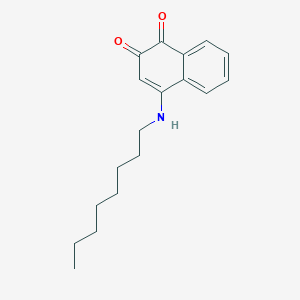

4-(Octylamino)-1,2-naphthalenedione

Description

Properties

Molecular Formula |

C18H23NO2 |

|---|---|

Molecular Weight |

285.4g/mol |

IUPAC Name |

4-(octylamino)naphthalene-1,2-dione |

InChI |

InChI=1S/C18H23NO2/c1-2-3-4-5-6-9-12-19-16-13-17(20)18(21)15-11-8-7-10-14(15)16/h7-8,10-11,13,19H,2-6,9,12H2,1H3 |

InChI Key |

FUGPNKCTNSAWMW-UHFFFAOYSA-N |

SMILES |

CCCCCCCCNC1=CC(=O)C(=O)C2=CC=CC=C21 |

Canonical SMILES |

CCCCCCCCNC1=CC(=O)C(=O)C2=CC=CC=C21 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Analogs

The most relevant structural analog identified is 4-(Phenylamino)-1,2-naphthalenedione (CAS 27828-56-4, C₁₆H₁₁NO₂), which substitutes the octylamino group with a phenylamino (-NH-C₆H₅) moiety. Additional analogs include amino-substituted quinones such as 5-Hydroxynicotinic acid (CAS 27828-71-3), though its functional group and scaffold differ significantly .

Comparative Analysis

Table 1: Molecular and Physicochemical Properties

| Property | 4-(Octylamino)-1,2-naphthalenedione | 4-(Phenylamino)-1,2-naphthalenedione |

|---|---|---|

| Molecular Formula | C₁₈H₂₃NO₂ | C₁₆H₁₁NO₂ |

| Molecular Weight (g/mol) | 285.38 | 237.26 |

| LogP (Predicted) | ~5.2 (highly lipophilic) | ~3.1 (moderate lipophilicity) |

| Solubility | Low in water; soluble in DMSO, lipids | Low in water; soluble in polar aprotic solvents |

| Functional Group | Aliphatic octylamino | Aromatic phenylamino |

Key Differences and Implications:

Synthetic Applications: The phenylamino derivative’s aromatic group may facilitate π-π stacking in dye molecules or charge-transfer complexes, whereas the octylamino chain could enhance compatibility with lipid-based drug delivery systems.

Preparation Methods

Halogenation Followed by Nucleophilic Substitution

A widely employed strategy involves the synthesis of 4-chloro-1,2-naphthoquinone as a precursor. Chlorination of 1,2-naphthoquinone is achieved using thionyl chloride () in dichloromethane at 0–5°C, yielding the 4-chloro derivative in ~65% yield. Subsequent nucleophilic substitution with octylamine proceeds via a two-step mechanism:

-

Activation : The chloro group is polarized by a Lewis acid catalyst such as cerium(III) chloride (), enhancing electrophilicity.

-

Substitution : Octylamine attacks the activated carbon, displacing chloride.

Reaction conditions typically involve refluxing in dimethylformamide (DMF) for 12–24 hours, achieving yields of 70–85%. Microwave-assisted reactions reduce time to 30–60 minutes with comparable yields.

Representative Procedure :

-

Dissolve 4-chloro-1,2-naphthoquinone (1 mmol) and (0.1 mmol) in DMF.

-

Add octylamine (1.2 mmol) and heat at 80°C for 12 h.

-

Quench with ice water, filter, and recrystallize from ethanol.

Direct Amination via Michael Addition

The Michael 1,4-addition of octylamine to 1,2-naphthoquinone exploits the quinone’s α,β-unsaturated carbonyl system. While 1,2-naphthoquinone’s conjugation is primarily between positions 1 and 2, the adjacent ring’s position 4 remains susceptible to nucleophilic attack under basic conditions. This method avoids halogenation but requires precise control of pH and temperature to prevent over-oxidation.

Optimized Conditions :

Oxidation of 4-Octylamino-1,2-Dihydroxynaphthalene

Starting from a dihydroxy precursor, this route involves synthesizing 4-octylamino-1,2-dihydroxynaphthalene followed by oxidation to the quinone. The dihydroxy intermediate is prepared via Mannich reaction or reductive amination, though yields are moderate (50–60%). Oxidation with periodic acid () in aqueous acetic acid quantitatively converts the diol to the quinone.

Critical Steps :

-

Mannich Reaction :

-

Oxidation :

Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations | Yield (%) | Reaction Time |

|---|---|---|---|---|

| Halogenation/Substitution | High selectivity, scalable | Requires toxic chlorinating agents | 70–85 | 12–24 h |

| Michael Addition | Avoids halogenation, mild conditions | Low yield, long reaction time | 60–70 | 48 h |

| Oxidation of Precursor | Straightforward oxidation step | Moderate precursor synthesis yield | 50–60 | 6 h (oxidation) |

Characterization and Analytical Data

Synthesized this compound is characterized by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.